4,4,6,6-Tetramethylcyclohex-2-en-1-one
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Overview
Description
4,4,6,6-Tetramethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C10H16O . It is a cyclohexenone derivative characterized by the presence of four methyl groups at positions 4 and 6 on the cyclohexene ring. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-cyclohexenone with methyl iodide in the presence of a base . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as ethanol or acetone
Catalyst/Base: Strong bases like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of 4,4,6,6-tetramethylcyclohexane-1,2-dione
Reduction: Formation of 4,4,6,6-tetramethylcyclohexanol
Substitution: Formation of 4,4,6,6-tetramethyl-2-bromocyclohexanone
Scientific Research Applications
4,4,6,6-Tetramethylcyclohex-2-en-1-one has been utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Metabolic pathways, signal transduction pathways, and other cellular processes influenced by the compound.
Comparison with Similar Compounds
- 4,4,6-Trimethyl-2-cyclohexenone
- 4,4,6,6-Tetramethylcyclohexane-1,2-dione
- 4,4,6,6-Tetramethyl-2-bromocyclohexanone
Comparison: 4,4,6,6-Tetramethylcyclohex-2-en-1-one is unique due to its specific structural arrangement and the presence of four methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
32264-57-6 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3 |
InChI Key |
AVJYBPVWUQFBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C=C1)(C)C)C |
Origin of Product |
United States |
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